molecular formula C7H5Cl3O2S B068535 (3,5-dichlorophenyl)methanesulfonyl Chloride CAS No. 163295-70-3

(3,5-dichlorophenyl)methanesulfonyl Chloride

Cat. No.: B068535
CAS No.: 163295-70-3
M. Wt: 259.5 g/mol
InChI Key: GZMJRPMBVICCFL-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S. It is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms on the phenyl ring and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methanesulfonyl chloride typically involves the chlorination of (3,5-dichlorophenyl)methanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants under reflux conditions to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form (3,5-dichlorophenyl)methanesulfonamide.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dichlorophenyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

    Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it can modify proteins and other biomolecules through sulfonylation .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)methanesulfonyl chloride
  • (2,5-Dichlorophenyl)methanesulfonyl chloride
  • (4-Chlorophenyl)methanesulfonyl chloride

Uniqueness

(3,5-Dichlorophenyl)methanesulfonyl chloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of derivatives it can form. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(3,5-dichlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMJRPMBVICCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407333
Record name (3,5-dichlorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163295-70-3
Record name (3,5-Dichlorophenyl)methanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163295-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-dichlorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dichlorophenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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